molecular formula C10H20N2O2 B2554519 tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate CAS No. 1610704-18-1

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

Cat. No. B2554519
CAS RN: 1610704-18-1
M. Wt: 200.282
InChI Key: WKBDQHQZEPPWBJ-SFYZADRCSA-N
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Description

Tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate, or tert-Butyl AMPC, is an organic compound, commonly used in the laboratory for a variety of purposes. It is a tertiary amine and a carboxylate, making it a useful intermediate in organic synthesis. This compound has been studied extensively for its applications in scientific research, as well as its biochemical and physiological effects. In

Scientific Research Applications

Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, are used extensively in industrial applications to prevent oxidative damage. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT), have been studied for their environmental occurrence, human exposure, and potential toxicity. Studies suggest that these antioxidants can accumulate in various environmental matrices and pose risks due to their toxicological properties, emphasizing the need for future research to develop safer alternatives with minimal environmental impact (Liu & Mabury, 2020).

Application in Fuel Additives and Environmental Concerns

The research on methyl tert-butyl ether (MTBE) and similar tert-butyl compounds highlights their use as fuel oxygenates to enhance gasoline performance and reduce emissions. However, the environmental release of these substances raises concerns about water pollution and the need for effective removal strategies. Adsorption techniques have been explored for the removal of MTBE from water, indicating the potential for addressing pollution from tert-butyl derivatives in the environment (Vakili et al., 2017).

Advances in Synthetic Chemistry

Tert-butyl compounds are integral in synthetic chemistry, serving as precursors or intermediates in the synthesis of complex molecules. For example, catalytic non-enzymatic kinetic resolution has been applied to tert-butyl derivatives for the asymmetric synthesis of amines, highlighting their role in producing chiral compounds with potential pharmaceutical applications (Pellissier, 2011).

Biodegradation and Environmental Remediation

The biodegradation of tert-butyl compounds such as MTBE and its metabolites under aerobic and anaerobic conditions has been extensively reviewed, providing insights into the microbial processes that can mitigate environmental contamination. These studies underline the importance of understanding microbial pathways for the effective bioremediation of tert-butyl derivative pollutants (Fiorenza & Rifai, 2003).

properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7-8(11)5-6-12(7)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBDQHQZEPPWBJ-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate

CAS RN

1610704-18-1
Record name tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
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